molecular formula C8H4BrF3NNaO2 B13274863 Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate

Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B13274863
M. Wt: 306.01 g/mol
InChI Key: PYNLGLOVYSUYHD-UHFFFAOYSA-M
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Description

Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that features a pyridine ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with sodium acetate under specific conditions. The process may include steps such as halogenation, nucleophilic substitution, and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, controlled temperature, and pressure conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Biological Activity

Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine derivative notable for its unique trifluoromethyl and bromine substituents. This compound has garnered attention in various fields, including agrochemicals and medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H6BrF3N1O2\text{C}_8\text{H}_6\text{BrF}_3\text{N}_1\text{O}_2

This structure includes:

  • A pyridine ring which contributes to its biological interactions.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A bromine atom , which may influence the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially inhibiting their activity.
  • Cell Signaling Modulation : It affects cell signaling pathways, particularly the MAPK/ERK pathway, influencing cell growth and differentiation.
  • Gene Expression Alteration : The compound can alter gene expression related to apoptosis and cell cycle regulation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives with similar structures exhibit selective activity against pathogens like Chlamydia trachomatis, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

In vitro studies have demonstrated that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile by not significantly affecting host cell viability. This selectivity is crucial for therapeutic applications .

Data Table: Biological Activity Overview

Activity Type Effect Observed Reference
AntimicrobialSelective inhibition of Chlamydia
Enzyme InteractionInhibition of cytochrome P450
Cell SignalingModulation of MAPK/ERK pathway
CytotoxicityMinimal impact on mammalian cell lines

Case Studies

  • Antichlamydial Activity : A study focused on the synthesis of pyridine derivatives indicated that compounds with trifluoromethyl groups showed enhanced antichlamydial activity compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in drug design .
  • Toxicity Assessment : Another study evaluated the toxicity of various pyridine derivatives using Drosophila melanogaster assays, confirming that the presence of trifluoromethyl groups did not lead to mutagenicity, thereby supporting their potential as safe therapeutic agents .

Properties

Molecular Formula

C8H4BrF3NNaO2

Molecular Weight

306.01 g/mol

IUPAC Name

sodium;2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H5BrF3NO2.Na/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1

InChI Key

PYNLGLOVYSUYHD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Br)CC(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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